![molecular formula C14H27O3Si B14748250 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon typically involves the reaction of tri-tert-butoxysilchlorane (t-BuSiCl3) with vinyl lithium (LiC2H4) under low-temperature conditions . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield. Industrial production methods may vary slightly depending on the required scale and purity, but the fundamental reaction remains consistent.
化学反応の分析
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon has several scientific research applications:
Biology: The compound’s unique properties make it useful in modifying polymers to enhance their water resistance, adhesion, and thermal stability.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential biomedical applications.
作用機序
The mechanism of action of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon involves its ability to form silane crosslinking networks. This process improves the material properties of the substrates it is applied to. The molecular targets include inorganic fillers and organic resins, which react with the compound to form a stable network, enhancing the overall performance of the material .
類似化合物との比較
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon can be compared to other similar organosilicon compounds, such as:
Vinyltriethoxysilane: Similar in structure but with ethoxy groups instead of tert-butoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups, offering different reactivity and application properties.
Tri-tert-butoxysilane: Lacks the vinyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of tert-butoxy groups and a vinyl group, providing a balance of reactivity and stability that is advantageous in various industrial applications.
特性
分子式 |
C14H27O3Si |
|---|---|
分子量 |
271.45 g/mol |
InChI |
InChI=1S/C14H27O3Si/c1-12(2,3)15-10(16-13(4,5)6)11(18)17-14(7,8)9/h1-9H3 |
InChIキー |
IZUUSJUCJXGYDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=C(OC(C)(C)C)[Si])OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


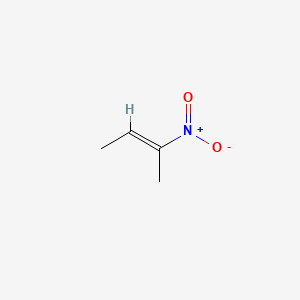

![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
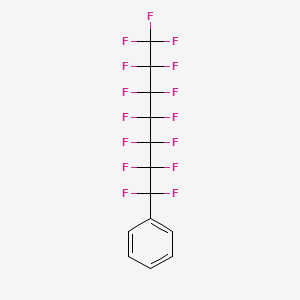
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
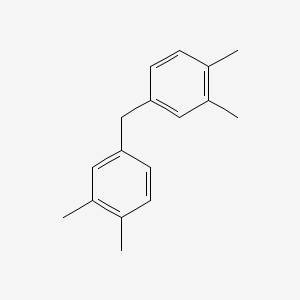
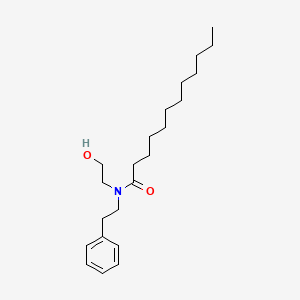
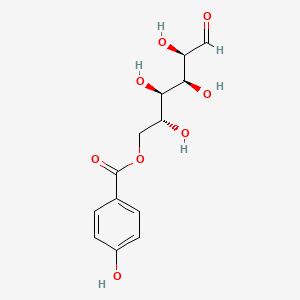
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
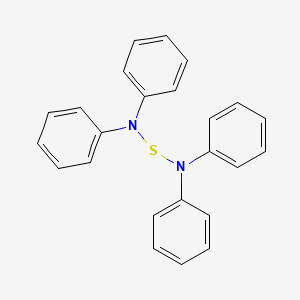

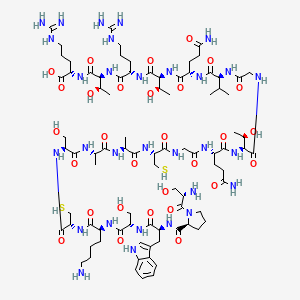
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)

